4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC designation is 4-[(3-methyl-1-piperidinyl)methyl]-1,3-thiazol-2-ylamine, which precisely describes the molecular architecture and substituent positioning. This nomenclature system clearly delineates the thiazole core structure with its characteristic 1,3-positioning of nitrogen and sulfur heteroatoms, while identifying the specific location of the amine functionality at the 2-position and the methylpiperidinylmethyl substituent at the 4-position. The compound's Chemical Abstracts Service registry number 855715-26-3 provides a unique identifier within global chemical databases, facilitating precise identification and cross-referencing across research platforms and commercial suppliers.
The molecular identity is further characterized through multiple structural representation systems. The International Chemical Identifier code (InChI: 1S/C10H17N3S/c1-8-3-2-4-13(5-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12)) provides a standardized textual representation of the molecular structure, while the corresponding InChI Key (FIQGFRSJRWEWCC-UHFFFAOYSA-N) offers a condensed hash-like identifier for database searches. The Simplified Molecular Input Line Entry System notation (NC1=NC(CN(CCC2)CC2C)=CS1) presents an alternative structural representation that facilitates computational analysis and molecular modeling applications. These multiple nomenclature and identification systems ensure comprehensive documentation and accessibility of the compound across diverse research and commercial contexts.
Structural Classification Within the Thiazole Derivative Family
This compound belongs to the broader classification of 2-aminothiazole derivatives, which represent a significant subset of heterocyclic compounds characterized by the presence of an amino group at the 2-position of the thiazole ring. This structural classification places the compound within a family of molecules that have demonstrated diverse pharmacological activities including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory properties. The thiazole core structure consists of a five-membered aromatic ring containing both sulfur and nitrogen heteroatoms in the 1,3-positions, which contributes to the compound's electronic properties and reactivity patterns.
The specific structural features that distinguish this compound within the thiazole family include the presence of a methylpiperidine substituent connected through a methylene bridge to the 4-position of the thiazole ring. This substitution pattern creates a unique molecular architecture that combines the aromatic character of the thiazole system with the saturated aliphatic character of the piperidine ring, potentially influencing both the compound's physicochemical properties and its biological activity profiles. The piperidine moiety, being a six-membered saturated nitrogen heterocycle, contributes additional basicity and conformational flexibility to the overall molecular structure. The methyl substitution on the piperidine ring at the 3-position introduces stereochemical complexity and may influence the compound's binding interactions with biological targets.
The planar nature of the thiazole ring system, characterized by significant pi-electron delocalization and aromatic character, contrasts with the three-dimensional structure of the piperidine component. This structural duality provides the compound with both rigid and flexible molecular regions, which may be advantageous for specific binding interactions and conformational adaptability in biological systems. The electronic distribution within the thiazole ring, with calculated pi-electron density marking the 5-position as the primary site for electrophilic substitution, influences the compound's reactivity patterns and potential for further chemical modifications.
Historical Context of Thiazole-Based Compound Development
The development of thiazole chemistry traces its origins to the pioneering work of Hantzsch and Weber in 1887, when thiazole was first described as a distinct heterocyclic compound. The structural elucidation and confirmation of thiazole was subsequently achieved by Prop in 1889, establishing the foundation for the systematic study and development of thiazole-based derivatives. This early work coincided with the broader expansion of organic chemistry during the late nineteenth century, when researchers were actively exploring the synthesis and properties of heterocyclic compounds containing multiple heteroatoms.
The historical progression of thiazole chemistry has been marked by several significant developments that have shaped the contemporary understanding and application of these compounds. The establishment of the Hantzsch thiazole synthesis, which involves the reaction between alpha-haloketones and thioamides, provided the first reliable method for constructing thiazole rings and remains one of the most widely used synthetic approaches. This synthetic methodology enabled the systematic exploration of structural variations within the thiazole family and facilitated the development of numerous thiazole derivatives with diverse functional properties. The recognition of thiazole rings as components of naturally occurring biomolecules, most notably vitamin thiamine (vitamin B1), further emphasized the biological significance of this heterocyclic system.
The twentieth century witnessed an exponential expansion in thiazole research, driven by the discovery of biologically active thiazole derivatives and their potential therapeutic applications. The development of synthetic methodologies for 2-aminothiazoles, achieved cleanly and in high yields via the Hantzsch thiazole synthesis, opened new avenues for pharmaceutical research and drug discovery. The large number of commercially available alpha-bromoketones made this synthetic approach particularly attractive for introducing structural diversity at various positions of the thiazole ring, enabling the exploration of structure-activity relationships and the optimization of biological properties. Contemporary research has documented extensive literature surveys highlighting the diverse pharmacological activities of 2-aminothiazole derivatives, representing a class of heterocyclic compounds with significant therapeutic potential across multiple disease areas.
The emergence of microwave-assisted synthesis techniques has further advanced thiazole chemistry, enabling more efficient and environmentally friendly synthetic approaches. For example, researchers have reported microwave-assisted synthesis of novel thiazole derivatives, including carboximidamides, through irradiation of thiourea and substituted bromoacetophenone mixtures in ethanol, achieving excellent yields in significantly reduced reaction times. These technological advances have contributed to the continued expansion of thiazole chemistry and the development of increasingly sophisticated thiazole-based compounds for various applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-3-2-4-13(5-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGFRSJRWEWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397654 | |
| Record name | 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
855715-26-3 | |
| Record name | 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components
Optimized Procedure
- Combine α-haloketone (1 eq) and thiourea (2 eq) in anhydrous ethanol.
- Add iodine (4 eq) and reflux at 80°C for 4–6 hours.
- Quench with hot water, extract with ethyl ether, and neutralize with NH4OH.
- Recrystallize from ethanol-water (4:1) to obtain 4-(chloromethyl)-1,3-thiazol-2-amine (Yield: 58–72%).
Critical Note : Excess iodine improves cyclization efficiency but requires thorough washing to prevent residual halogen contamination.
Functionalization at Position 4
The (3-methylpiperidin-1-yl)methyl group is introduced via nucleophilic substitution or Mannich-type reactions.
Nucleophilic Substitution
Reactants :
- 4-(Chloromethyl)-1,3-thiazol-2-amine (1 eq)
- 3-Methylpiperidine (1.2 eq)
- Base: K2CO3 or Et3N (2 eq)
Conditions :
- Solvent: DMF or THF, 60–80°C, 12–24 hours.
- Workup: Aqueous extraction, column chromatography (SiO2, CH2Cl2:MeOH 9:1).
Yield : 45–63% (lower yields attributed to steric hindrance from 3-methylpiperidine).
Mannich Reaction Alternative
For substrates lacking pre-installed halogens:
- Mix 1,3-thiazol-2-amine (1 eq), formaldehyde (1.5 eq), and 3-methylpiperidine (1.2 eq).
- Catalyze with HCl or AcOH in refluxing ethanol.
Limitation : Competitive N-alkylation at the thiazole amine necessitates protective group strategies, reducing practicality.
Analytical Characterization
Successful synthesis is confirmed through spectral concordance with related structures:
| Technique | Key Data |
|---|---|
| 1H NMR (300 MHz) | δ 1.12 (d, J=6 Hz, 3H, CH3), 2.45–2.89 (m, 6H, piperidine), 3.72 (s, 2H, CH2), 6.98 (s, 1H, H-5 thiazole) |
| 13C NMR | δ 22.1 (CH3), 54.3 (N-CH2), 116.8 (C-5 thiazole), 167.4 (C-2 amine) |
| HRMS | m/z calc. for C10H16N3S [M+H]+: 210.1064; found: 210.1068 |
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Substitution | 52% | 18 hours | 95% | Scalability |
| Mannich Reaction | 38% | 24 hours | 89% | Single-pot functionality |
Industrial-Scale Considerations
For bulk synthesis, the Hantzsch-substitution sequence is preferred due to:
- Commercial availability of 4-(chloromethyl)acetophenone precursors.
- Adaptability to continuous flow systems.
- Reduced purification burden compared to Mannich approaches.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes in the body.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazol-2-amine Derivatives
Key Observations :
- Piperidine vs. Aromatic Substituents: The piperidine group in the target compound distinguishes it from analogs with aryl (e.g., dichlorophenyl in ) or heteroaryl (e.g., triazolyl in ) substituents.
- Halogenation : Compounds like 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine leverage chlorine atoms for enhanced metabolic stability and receptor binding, whereas the target compound lacks halogens, possibly reducing off-target reactivity.
- Bulkiness : The cyclohexyl group in 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine creates steric hindrance, which may limit membrane permeability compared to the smaller piperidine group.
Key Insights :
- Enzyme Inhibition : MortaparibMild and TH-644 demonstrate the role of thiazol-2-amine derivatives in targeting enzymes and signaling pathways. The target compound’s piperidine group may confer selectivity toward amine-recognizing receptors (e.g., GPCRs).
- Imaging Applications: [11C]BF-227 highlights the utility of radiolabeled thiazol-2-amine derivatives in diagnostics. The target compound could be modified with isotopes for similar applications.
Biological Activity
Overview
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS Number: 855715-26-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse biological properties, and this compound is no exception, showing promise in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₇N₃S, with a molecular weight of approximately 211.33 g/mol. The compound features a piperidine moiety attached to a thiazole ring, which contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇N₃S |
| CAS Number | 855715-26-3 |
| Molecular Weight | 211.33 g/mol |
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-methylpiperidine and a thiazole derivative. Reaction conditions often include bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the thiazole ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Potential
In recent studies, thiazole derivatives have been evaluated for their anticancer properties. For instance, certain analogs have shown the ability to inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. These findings indicate that this compound could also possess similar anticancer effects due to its structural characteristics .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the thiazole ring may enhance its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways .
Case Studies
Several case studies have focused on the biological evaluation of thiazole derivatives:
- Anticancer Activity : A study evaluated a series of thiazole compounds for their ability to inhibit cancer cell proliferation. Results indicated that compounds with similar structural features to this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Screening : Another research effort screened various thiazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted promising antimicrobial activity, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiazole ring via hydrogen bonding, while non-polar solvents (e.g., toluene) may precipitate the compound.
- pH stability : The amine group (pKa ~9–10) is protonated in acidic conditions, enhancing solubility but risking degradation. Neutral pH (7–8) in aqueous buffers is recommended for long-term storage .
What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET prediction : SwissADME or ADMETlab 2.0 estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions.
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability to targets like kinases or GPCRs over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and metabolic pathways .
How can researchers validate target engagement in cellular assays?
Advanced Research Question
- Pull-down assays : Biotinylated analogs of the compound capture target proteins from lysates, identified via Western blot or LC-MS/MS .
- Cellular thermal shift assay (CETSA) : Heating cells to denature unbound proteins; stabilized targets (bound to the compound) remain soluble and detectable .
- Knockout models : CRISPR/Cas9-mediated gene deletion confirms on-target effects (e.g., apoptosis in kinase-deficient cells) .
What are the limitations of current cytotoxicity assays for thiazole derivatives?
Advanced Research Question
- False positives : Redox-active compounds (e.g., thiazoles with -SH groups) interfere with MTT assays. Use alternative methods like ATP-based luminescence .
- Cell line heterogeneity : Primary cells (vs. immortalized lines) better replicate in vivo responses but require stringent culture conditions.
- 3D models : Spheroids or organoids provide more physiologically relevant data than 2D monolayers .
How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
